

# Introduction: The Strategic Importance of the Piperidine Scaffold

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## Compound of Interest

Compound Name: *1-(4-Methoxybenzoyl)piperidin-4-ol*  
Cat. No.: B1369703

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The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of clinically approved drugs and bioactive molecules.<sup>[1][2]</sup> Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to serve as a versatile framework for modulating physicochemical properties like solubility and lipophilicity, which are critical for optimizing pharmacokinetic profiles (ADME/T).<sup>[2]</sup> Within this class, **1-(4-Methoxybenzoyl)piperidin-4-ol** stands out as a pivotal intermediate. Its bifunctional nature—featuring a stable tertiary amide and a reactive secondary alcohol—provides a synthetic handle for extensive derivatization, making it a valuable building block for drug candidates targeting central nervous system (CNS) disorders, cancer, and infectious diseases.<sup>[2][3][4][5]</sup> This guide provides detailed protocols for the synthesis, purification, and characterization of this intermediate, grounded in established chemical principles to ensure reproducibility and high purity.

## Physicochemical Properties and Safety Data

A thorough understanding of the chemical properties and safety hazards is a prerequisite for handling any laboratory chemical.

Property	Value	Reference
Chemical Name	(4-hydroxypiperidin-1-yl)(4-methoxyphenyl)methanone	N/A
Synonyms	1-(p-Anisoyl)piperidin-4-ol	N/A
CAS Number	167253-53-4	N/A
Molecular Formula	C <sub>13</sub> H <sub>17</sub> NO <sub>3</sub>	N/A
Molecular Weight	235.28 g/mol	N/A
Appearance	White to off-white crystalline powder	[6]
Melting Point	120 - 124 °C	[6]
Solubility	Soluble in chloroform and ethyl acetate. Slightly soluble in ethanol. Insoluble in water.	[7]

## Hazard and Safety Information

**1-(4-Methoxybenzoyl)piperidin-4-ol** is considered a hazardous chemical and requires careful handling in a well-ventilated fume hood.[8] All personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

- Hazard Statements: Causes skin irritation. Causes serious eye irritation. May be harmful if swallowed or inhaled.[8]
- Precautionary Measures:
  - Prevention: Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust. Use only in a well-ventilated area.[8][9]
  - Response:

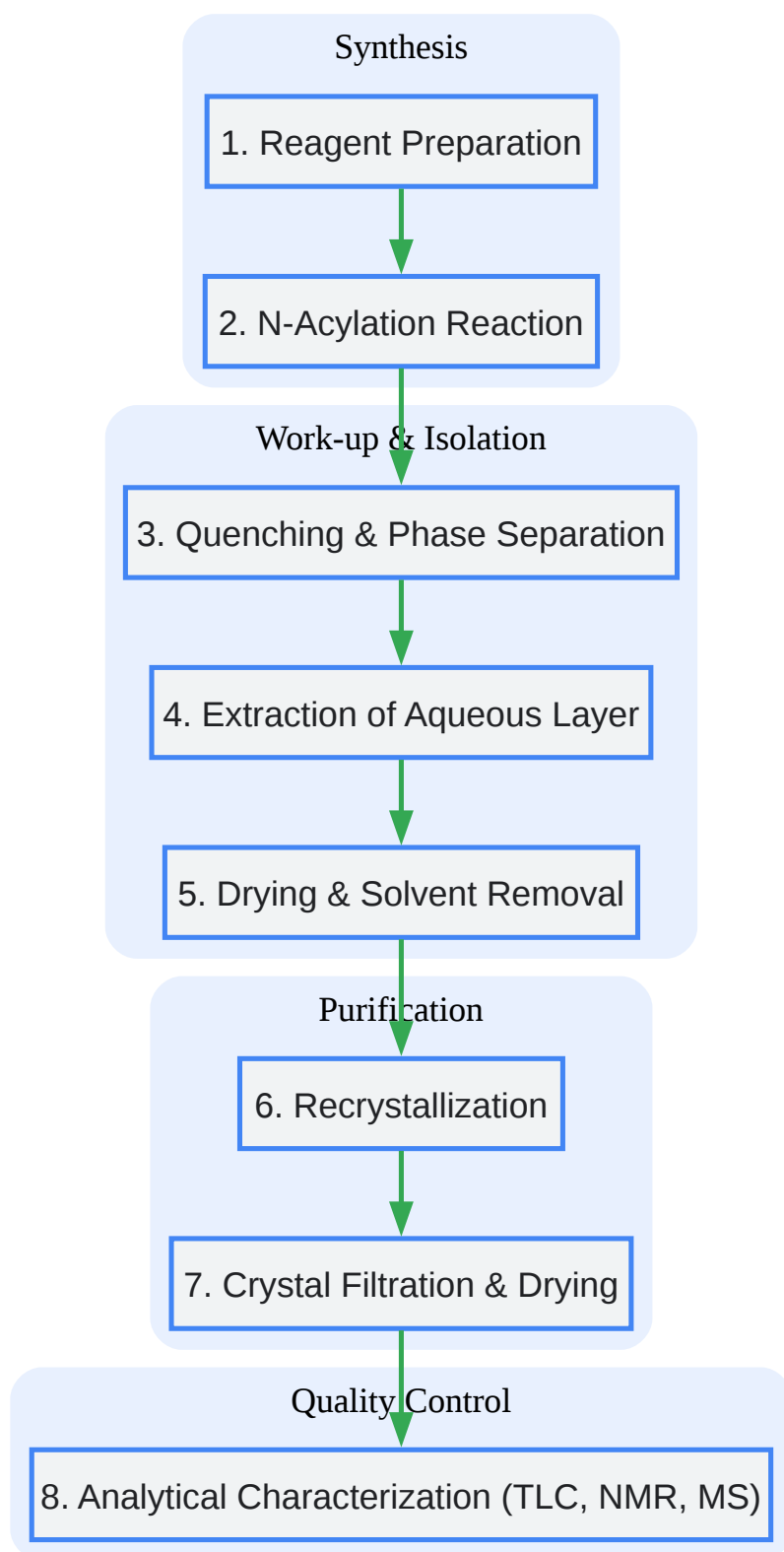
- If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[8]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[8]
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][9]
- Storage: Store in a well-ventilated, dry place with the container tightly closed.[10]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

## Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis, work-up, purification, and characterization of **1-(4-Methoxybenzoyl)piperidin-4-ol**.

## Workflow Overview

The overall process from starting materials to the final, characterized product is outlined below. This workflow ensures a logical progression and includes critical quality control checkpoints.



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Caption: High-level experimental workflow.

## Protocol 1: Synthesis via Schotten-Baumann N-Acylation

This protocol describes the synthesis of the title compound from 4-hydroxypiperidine and 4-methoxybenzoyl chloride under Schotten-Baumann conditions. This method is robust and high-yielding. The causality for using a biphasic system with a base is to facilitate the acylation of the water-soluble amine while simultaneously neutralizing the hydrochloric acid byproduct, driving the reaction to completion.

Materials:

Reagent	M.W. ( g/mol )	Amount	Moles (mmol)
4-Hydroxypiperidine	101.15	5.0 g	49.43
4-Methoxybenzoyl chloride	170.59	8.86 g	51.90 (1.05 eq)
Sodium Hydroxide (NaOH)	40.00	2.97 g	74.15 (1.5 eq)
Dichloromethane (DCM)	-	100 mL	-
Deionized Water	-	100 mL	-
Brine (Saturated NaCl)	-	50 mL	-
Anhydrous Magnesium Sulfate (MgSO <sub>4</sub> )	-	~10 g	-

Procedure:

- **Reagent Setup:** In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxypiperidine (5.0 g, 49.43 mmol) and sodium hydroxide (2.97 g, 74.15 mmol) in 100 mL of deionized water. Stir until all solids have dissolved and cool the solution to 0 °C in an ice-water bath.

- **Acyl Chloride Addition:** In a separate beaker, dissolve 4-methoxybenzoyl chloride (8.86 g, 51.90 mmol) in 100 mL of dichloromethane (DCM).
- **Reaction:** Add the DCM solution of the acyl chloride to the stirring aqueous solution of the piperidine dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
- **Reaction Monitoring:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 Hexanes:Ethyl Acetate mobile phase until the 4-hydroxypiperidine starting material is consumed.
- **Work-up - Phase Separation:** Transfer the reaction mixture to a 500 mL separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer into a clean flask.
- **Work-up - Extraction:** Extract the remaining aqueous layer twice with 50 mL portions of DCM. Combine all organic extracts.
- **Work-up - Washing:** Wash the combined organic layer sequentially with 50 mL of 1M HCl, 50 mL of deionized water, and 50 mL of brine. The acid wash removes any unreacted amine, while the brine wash helps to break any emulsions and remove bulk water.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

## Protocol 2: Purification by Recrystallization

Recrystallization is an effective and economical method for purifying solid organic compounds to a high degree.<sup>[11]</sup> The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.<sup>[11]</sup> For this compound, a mixture of ethanol and water is effective.

Materials:

- Crude **1-(4-Methoxybenzoyl)piperidin-4-ol**

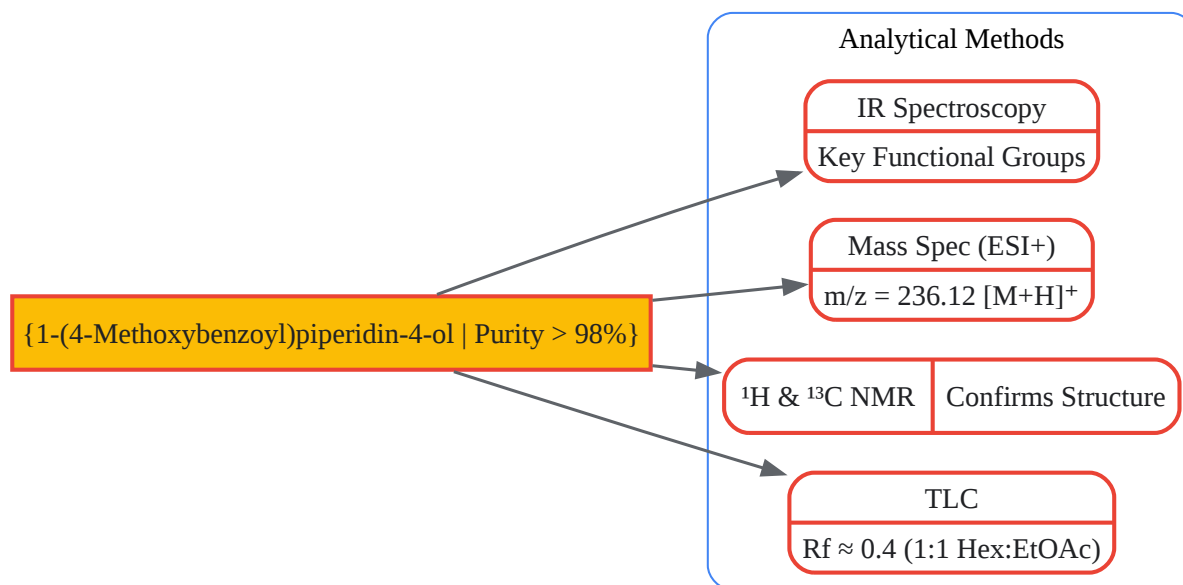
- Ethanol (95%)
- Deionized Water
- Erlenmeyer flasks, heating mantle, Buchner funnel, filter paper

#### Procedure:

- **Dissolution:** Place the crude solid product in a 250 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol (start with ~50 mL) and heat the mixture gently on a hot plate or in a water bath until the solid dissolves completely.
- **Hot Filtration (Optional):** If insoluble impurities are visible, perform a hot filtration through fluted filter paper into a pre-warmed flask to remove them.[\[11\]](#)
- **Induce Crystallization:** While the solution is still hot, add deionized water dropwise until the solution becomes faintly turbid, indicating it is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
- **Cooling:** Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
- **Complete Crystallization:** Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation and yield.
- **Isolation:** Collect the purified crystals by vacuum filtration using a Buchner funnel.
- **Washing:** Wash the crystals on the filter paper with a small amount of ice-cold 1:1 ethanol/water to remove any residual soluble impurities.
- **Drying:** Dry the purified crystals under vacuum to a constant weight. A typical yield after recrystallization is 80-90%.

## Analytical Characterization

To confirm the identity and purity of the synthesized **1-(4-Methoxybenzoyl)piperidin-4-ol**, a suite of analytical techniques should be employed. The data below serves as a reference for a self-validating system.



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Caption: Analytical validation scheme.

Expected Analytical Data:

Technique	Expected Result	Rationale
$^1\text{H}$ NMR (400 MHz, $\text{CDCl}_3$ )	$\delta$ 7.40 (d, 2H), 6.90 (d, 2H), 4.80-3.50 (m, 3H), 3.85 (s, 3H), 3.40-3.20 (m, 2H), 1.95 (m, 2H), 1.65 (m, 2H), 1.55 (br s, 1H)	Confirms the presence of the di-substituted aromatic ring, the methoxy group, and the distinct protons of the piperidine ring.
$^{13}\text{C}$ NMR (100 MHz, $\text{CDCl}_3$ )	$\delta$ 170.5, 161.0, 130.0, 127.5, 113.8, 67.5, 55.4, 45.0 (br), 40.0 (br), 34.5	Verifies the carbonyl carbon, aromatic carbons, methoxy carbon, and carbons of the piperidinol core. Broad peaks for piperidine carbons are due to conformational flux.
Mass Spec (ESI+)	Calculated for $\text{C}_{13}\text{H}_{17}\text{NO}_3$ [M+H] $^+$ : 236.1281; Found: 236.1285	Confirms the molecular weight of the compound.
IR Spectroscopy (ATR, $\text{cm}^{-1}$ )	$\sim$ 3400 (O-H stretch, broad), $\sim$ 2950 (C-H stretch), $\sim$ 1610 (C=O amide stretch), $\sim$ 1250 (C-O stretch)	Identifies the key functional groups: hydroxyl, C-H bonds, amide carbonyl, and the aryl ether linkage.

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